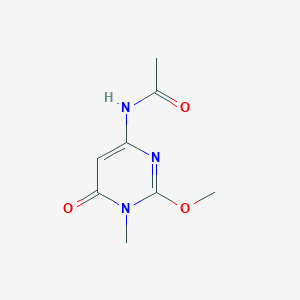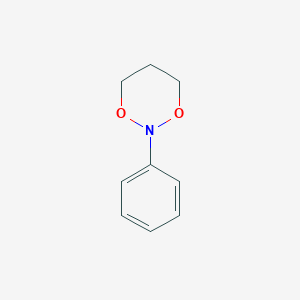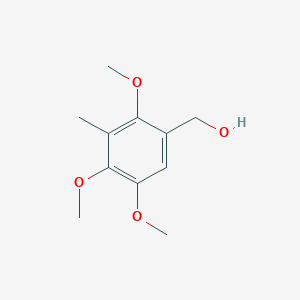![molecular formula C22H17BrFNO3 B303402 ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303402.png)
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, commonly known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression and cell differentiation. In
Wirkmechanismus
Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor works by binding to the bromodomain of this compound, thereby preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and proliferation, ultimately leading to the death of cancer cells. This compound inhibitor has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor is its specificity for this compound, which makes it a valuable tool for studying the role of this compound in various biological processes. However, like all chemical compounds, it has certain limitations. For example, it may have off-target effects on other proteins and may not be effective in all types of cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound inhibitor therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitor and its potential applications in various fields of research.
Synthesemethoden
The synthesis of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor involves several steps, including the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with 2-aminobenzoic acid to form this compound. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to be a potent inhibitor of cancer cell growth and proliferation by blocking the activity of this compound, which is known to play a critical role in the development and progression of various types of cancer. This compound inhibitor has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C22H17BrFNO3 |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H17BrFNO3/c1-2-27-22(26)20-18(12-3-7-15(24)8-4-12)19-16-9-6-14(23)11-13(16)5-10-17(19)28-21(20)25/h3-11,18H,2,25H2,1H3 |
InChI-Schlüssel |
NAYSCBMQWMBQLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=C2)C=C(C=C4)Br)N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=C2)C=C(C=C4)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)






![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)